![molecular formula C27H50N3O8P B15202997 [2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide is a synthetic chromogenic analog of sphingomyelin. It is used primarily for measuring sphingomyelinase activity, which is crucial in the study of sphingolipid metabolism and related diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide involves the reaction of hexadecanoyl chloride with 4-nitroaniline to form hexadecanoyl-4-nitroaniline. This intermediate is then reacted with phosphorylcholine chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as methanol and require protection from light .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with additional steps for purification and quality control to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphorylcholine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can yield a variety of phosphorylcholine analogs .
Wissenschaftliche Forschungsanwendungen
[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide is widely used in scientific research, particularly in the following areas:
Chemistry: As a chromogenic substrate for measuring sphingomyelinase activity.
Biology: In the study of sphingolipid metabolism and related diseases such as Niemann-Pick disease.
Medicine: For diagnostic purposes, particularly in detecting sphingomyelinase deficiencies.
Industry: In the development of assays and diagnostic kits for sphingolipid-related disorders.
Wirkmechanismus
The compound exerts its effects by acting as a substrate for sphingomyelinase. When hydrolyzed by sphingomyelinase, it releases a chromogenic product that can be measured spectrophotometrically. This allows for the quantification of sphingomyelinase activity in biological samples. The molecular targets involved include sphingomyelinase enzymes, which are crucial in the metabolism of sphingolipids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-Hexadecanoylamino)-4-nitrophenyl β-D-glucopyranoside
- 2-(N-Hexadecanoylamino)-4-nitrophenylphosphocholine
Uniqueness
Compared to similar compounds, [2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide is unique due to its specific chromogenic properties and its ability to selectively measure the activity of acid sphingomyelinase without interference from neutral sphingomyelinase .
Eigenschaften
Molekularformel |
C27H50N3O8P |
|---|---|
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
[2-[2-(hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C27H48N3O7P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)28-25-21-23(29(32)33)19-20-24(25)26(22-30(2,3)4)37-38(34,35)36;/h19-21,26H,5-18,22H2,1-4H3,(H2-,28,31,34,35,36);1H2 |
InChI-Schlüssel |
FVDLNNOPZIWDGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(C[N+](C)(C)C)OP(=O)(O)O.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



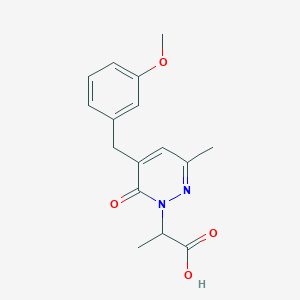
![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15202942.png)
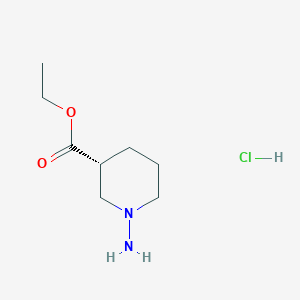
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
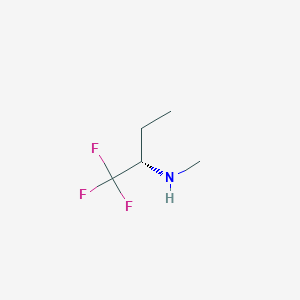
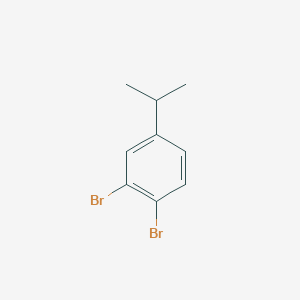
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)
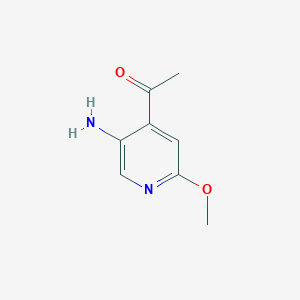

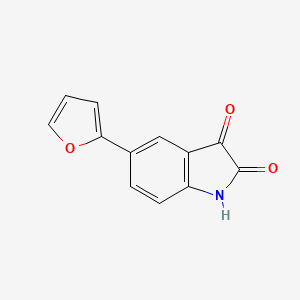


![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
